molecular formula C17H24BrN3O3S B299286 N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

Katalognummer B299286
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: ZTAPJHXXVGDXAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound was initially developed as a drug candidate for the treatment of solid tumors, including renal cell carcinoma and hepatocellular carcinoma. However, it has also been found to have potential therapeutic applications in other diseases, such as rheumatoid arthritis and psoriasis.

Wirkmechanismus

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 inhibits the activity of several kinases by binding to the ATP binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, which ultimately leads to the inhibition of cancer cell growth and survival. In addition, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In addition, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been found to have anti-inflammatory properties, which may be beneficial for the treatment of rheumatoid arthritis and psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for investigating the role of kinases in cancer development and progression. However, one limitation of using N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 is that it may have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006. One potential application is the development of combination therapies that include N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 and other anti-cancer agents. This approach may improve the efficacy of cancer treatment and reduce the development of drug resistance. In addition, further research is needed to investigate the potential therapeutic applications of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 in other diseases, such as rheumatoid arthritis and psoriasis. Finally, the development of more potent and selective kinase inhibitors based on the structure of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 may lead to the development of more effective cancer treatments.

Synthesemethoden

The synthesis of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 involves several steps, starting with the reaction of 2-bromoaniline with 2-cyclooctylidenehydrazine to form the intermediate compound, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)ethyl]methanesulfonamide. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006.

Wissenschaftliche Forschungsanwendungen

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in the development and progression of cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is critical for tumor growth and survival.

Eigenschaften

Produktname

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

Molekularformel

C17H24BrN3O3S

Molekulargewicht

430.4 g/mol

IUPAC-Name

2-(2-bromo-N-methylsulfonylanilino)-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C17H24BrN3O3S/c1-25(23,24)21(16-12-8-7-11-15(16)18)13-17(22)20-19-14-9-5-3-2-4-6-10-14/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)

InChI-Schlüssel

ZTAPJHXXVGDXAD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

Kanonische SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.